molecular formula C11H14ClNO2 B1437206 Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride CAS No. 220247-69-8

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Cat. No.: B1437206
CAS No.: 220247-69-8
M. Wt: 227.69 g/mol
InChI Key: PUEZJQKDZBXXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a hydrochloride salt derived from methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, which is a derivative of isoquinoline. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to produce 1,2,3,4-tetrahydroisoquinoline derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Carboxylation Reaction: The carboxylation of 1,2,3,4-tetrahydroisoquinoline can be performed using reagents like carbon monoxide in the presence of a suitable catalyst.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylate with hydrochloric acid (HCl).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, such as quinones and hydroquinones.

  • Reduction Products: Reduced forms of the compound, such as tetrahydroisoquinolines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the isoquinoline ring.

Mechanism of Action

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. Biology: It is used in biological studies to investigate the structure-activity relationships of isoquinoline derivatives and their biological activities. Medicine: Industry: It is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Comparison with Similar Compounds

  • Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride: A structural isomer with the carboxylate group at the 5-position instead of the 7-position.

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A related compound with a methyl group at the 7-position.

Uniqueness: The uniqueness of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride lies in its specific structural features, which influence its reactivity and biological activity. The position of the carboxylate group and the presence of the hydrochloride salt contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEZJQKDZBXXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659698
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-69-8
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Reactant of Route 6
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.